7,8-Dihydro-6H-cyclopenta[g]quinoxaline
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Overview
Description
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2. It is a derivative of quinoxaline, a structure known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted cyclopentanone with aromatic diamines, followed by cyclization and dehydrogenation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-cyclopenta[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with different functional groups .
Scientific Research Applications
7,8-Dihydro-6H-cyclopenta[g]quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide
Uniqueness
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is unique due to its specific structural features and the presence of both cyclopenta and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoxaline family, which is known for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C10H10N2 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CC2=C(C1=NC=N2)C=CC=C |
This compound features a bicyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate substantial inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Antiviral Activity
Quinoxaline derivatives have also been evaluated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication through mechanisms such as DNA intercalation and disruption of viral uncoating processes . Specifically, derivatives related to this compound have shown promise against viruses like HSV-1 and CMV.
Anticancer Properties
The anticancer activity of quinoxaline derivatives is well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways . For example, studies have reported that certain quinoxalines exhibit selective cytotoxicity against tumor cell lines while sparing normal cells, making them attractive candidates for cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial effectiveness of various quinoxaline derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
- Antiviral Mechanism : In vitro studies demonstrated that the compound could effectively inhibit HSV-1 replication by binding to viral DNA and preventing its transcription . This suggests a potential therapeutic application in treating herpes infections.
- Anticancer Activity : A comparative study on the cytotoxic effects of several quinoxaline derivatives revealed that this compound showed a notable reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of conventional chemotherapeutics .
Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Significant | Disruption of DNA synthesis |
Antiviral | Moderate | DNA intercalation |
Anticancer | High | Induction of apoptosis |
Properties
CAS No. |
518036-16-3 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[g]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2 |
InChI Key |
PAFGGLQWZSXLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=NC=CN=C3C=C2C1 |
Origin of Product |
United States |
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